2-(3-Bromo-2-methylphenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-2-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H8BrN. It is a brominated derivative of acetonitrile and is used in various chemical syntheses and research applications. The compound is characterized by the presence of a bromine atom and a nitrile group attached to a methyl-substituted phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-methylphenyl)acetonitrile typically involves the bromination of 2-methylphenylacetonitrile. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2-methylphenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or catalytic hydrogenation with palladium on carbon (Pd/C).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of 2-(3-Substituted-2-methylphenyl)acetonitrile derivatives.
Reduction: Formation of 2-(3-Bromo-2-methylphenyl)ethylamine.
Oxidation: Formation of 2-(3-Bromo-2-methylphenyl)acetic acid.
Scientific Research Applications
2-(3-Bromo-2-methylphenyl)acetonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving nitrile groups.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: As a precursor in the manufacture of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-methylphenyl)acetonitrile depends on the specific chemical reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the nitrile group is converted to an amine via the addition of hydrogen atoms.
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloro-2-methylphenyl)acetonitrile: Similar structure but with a chlorine atom instead of bromine.
2-(3-Bromo-4-methylphenyl)acetonitrile: Similar structure but with the methyl group in a different position.
2-(3-Bromo-2-ethylphenyl)acetonitrile: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
2-(3-Bromo-2-methylphenyl)acetonitrile is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring, which can influence its reactivity and the types of reactions it undergoes. This uniqueness makes it a valuable compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
2-(3-bromo-2-methylphenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-7-8(5-6-11)3-2-4-9(7)10/h2-4H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNCKBSHNGLORC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.